REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[F:9])#[CH:2].[Li]CCCC.Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C1COCC1>[F:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]#[C:2][C:16]([O:18][CH2:19][CH3:20])=[O:17]
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Name
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|
Quantity
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0.94 g
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Type
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reactant
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Smiles
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C(#C)C1=C(C=CC=C1)F
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Name
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|
Quantity
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2.24 mL
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Type
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reactant
|
Smiles
|
ClC(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
To a −78° C.
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Type
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ADDITION
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Details
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The resulting mixture was poured onto ice water (200 mL)
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Type
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EXTRACTION
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Details
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extracted with Et2O
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC=C1)C#CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |